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molecular formula C20H22BrNO4 B8524051 5-((4-Bromo-2-formylphenyl)(4-methoxybenzyl)amino)pentanoic acid

5-((4-Bromo-2-formylphenyl)(4-methoxybenzyl)amino)pentanoic acid

Cat. No. B8524051
M. Wt: 420.3 g/mol
InChI Key: ILPIYLXAQVWGLA-UHFFFAOYSA-N
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Patent
US08741943B2

Procedure details

To 1-(4-methoxybenzyl)piperidin-2-one (50.0 g) was added aqueous 4N sodium hydroxide solution (228 ml) and then the mixture was refluxed for a day. The mixture was cooled to 0° C. and concentrated hydrochloric acid (76 ml) was added thereto. The mixture was neutralized. Then, after adding sodium carbonate (53.8 g) and dimethyl sulfoxide (600 ml), 5-bromo-2-fluorobenzaldehyde (38.6 g) was added dropwise at 135° C. to the mixture. After refluxing for 5 hours, the mixture was neutralized with 3N hydrochloric acid at 0° C., and extracted with ethyl acetate. The organic layer was washed with water and saturated brine, after which it was dried with magnesium sulfate. The solvent was distilled off under reduced pressure to give 5-((4-bromo-2-formylphenyl)(4-methoxybenzyl)amino)pentanoic acid (77.2 g) as a brown oily material.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
228 mL
Type
reactant
Reaction Step One
Quantity
76 mL
Type
reactant
Reaction Step Two
Quantity
53.8 g
Type
reactant
Reaction Step Three
Quantity
38.6 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:6]([CH2:7][N:8]2[CH2:13][CH2:12][CH2:11][CH2:10][C:9]2=[O:14])=[CH:5][CH:4]=1.[OH-].[Na+].Cl.C(=O)([O-])[O-:21].[Na+].[Na+].[Br:26][C:27]1[CH:28]=[CH:29][C:30](F)=[C:31]([CH:34]=1)[CH:32]=[O:33]>CS(C)=O>[Br:26][C:27]1[CH:28]=[CH:29][C:30]([N:8]([CH2:7][C:6]2[CH:15]=[CH:16][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[CH2:13][CH2:12][CH2:11][CH2:10][C:9]([OH:21])=[O:14])=[C:31]([CH:32]=[O:33])[CH:34]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC1=CC=C(CN2C(CCCC2)=O)C=C1
Name
Quantity
228 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
76 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
53.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
38.6 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)F
Name
Quantity
600 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for a day
ADDITION
Type
ADDITION
Details
was added dropwise at 135° C. to the mixture
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after which it was dried with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)N(CCCCC(=O)O)CC1=CC=C(C=C1)OC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 77.2 g
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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